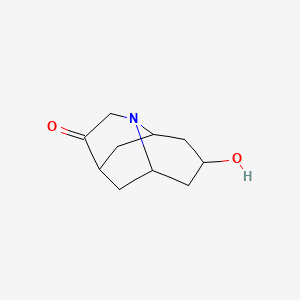
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one, also known as LY-293,284, is a chemical compound that belongs to the class of quinolizinone derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. The purpose of
Aplicaciones Científicas De Investigación
Photolysis of related compounds has been studied, leading to the synthesis of complex organic structures, which has implications in synthetic chemistry and pharmaceutical research (Bremner et al., 1994).
The compound has been involved in anionic ring-opening reactions of norbornenes fused to heterocycles, contributing to the development of new organic synthesis methods (Hergueta et al., 2004).
It has been used in regio- and chemoselective multicomponent protocols for the synthesis of various tricyclic compounds, which are significant in medicinal chemistry (Chebanov et al., 2008).
The compound's derivatives have been synthesized and studied for their potential as nonnarcotic analgesics, showing an improved therapeutic ratio (Hori et al., 1985).
Studies on the synthesis of this compound and its analogs have provided insights into the structure-activity relationships of potential antineoplastic agents (Popp & Watts, 1978).
Its role in the enzymatic synthesis of scaffolds for bioactive indole alkaloids has been explored, indicating its potential in biotechnological applications (Wang et al., 2020).
Propiedades
IUPAC Name |
5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMCWSHHDYQAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

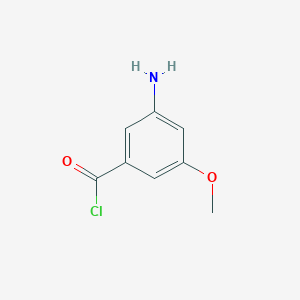
![3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/no-structure.png)
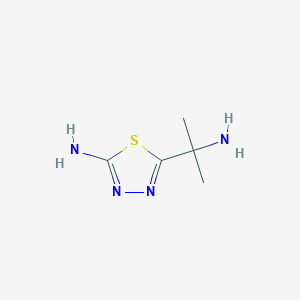
![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)
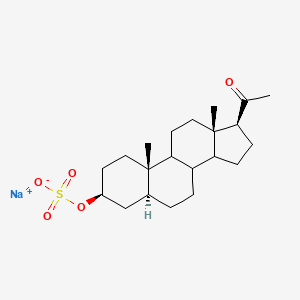
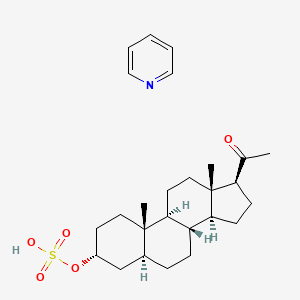
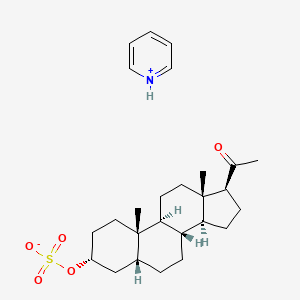
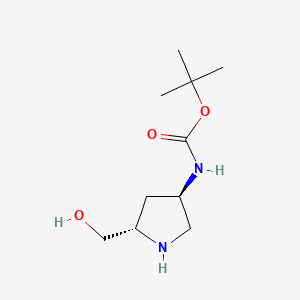
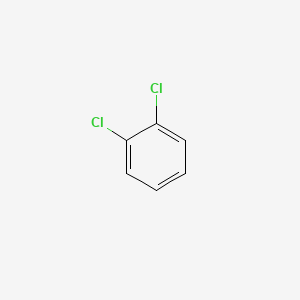
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
